7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione
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Overview
Description
7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is a derivative of indoline, a significant heterocyclic system in natural products and drugs. Indoline derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indoline with methylating agents and oxidizing agents to introduce the methyl and oxopropyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
7-Methyl-1-(2-oxopropyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives such as:
- Indole-3-acetic acid
- Spiroindole derivatives
- Oxindole derivatives
Uniqueness
7-Methyl-1-(2-oxopropyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
7-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione, an indole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a fused indole structure with a ketone group at positions 2 and 3. Its chemical formula is C12H11N1O3, and it exhibits significant reactivity due to the presence of the keto group, which can participate in various chemical reactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression, including DRAK1 and DRAK2. Studies report IC50 values as low as 14 nM against these targets, indicating potent activity .
- Induction of Apoptosis : In vitro studies have shown that treatment with this compound leads to significant cell death in cancer cells, characterized by DNA fragmentation and cell cycle arrest .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been evaluated using animal models to assess its ability to reduce inflammation:
- Carrageenan-Induced Paw Edema Model : In this model, the compound significantly reduced paw edema in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of leukocyte migration and reduction in pro-inflammatory cytokines .
Antinociceptive Activity
In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic:
- Formalin Test : In studies assessing pain response, the compound significantly reduced pain behavior in treated mice compared to controls .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and MV4-11 (leukemia). The results indicated a strong inhibition of cell viability and induction of apoptosis at concentrations as low as 10 μM .
- Anti-inflammatory Efficacy : Another study utilized the zymosan-induced air pouch model to demonstrate that treatment with this compound led to a significant decrease in leukocyte infiltration and total protein levels in exudates, further supporting its anti-inflammatory potential .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell signaling pathways.
- Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and pain perception.
Properties
CAS No. |
79552-55-9 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
7-methyl-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)13(6-8(2)14)12(16)11(9)15/h3-5H,6H2,1-2H3 |
InChI Key |
JEXHUEKQHJAUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC(=O)C |
Origin of Product |
United States |
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